![molecular formula C8H9FO2 B15290838 3-Fluoro-4-(1-hydroxyethyl)phenol CAS No. 253166-66-4](/img/structure/B15290838.png)
3-Fluoro-4-(1-hydroxyethyl)phenol
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Overview
Description
3-Fluoro-4-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9FO2 It is a phenolic derivative characterized by the presence of a fluorine atom at the third position and a hydroxyethyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-fluorophenol with an appropriate hydroxyethylating agent under controlled conditions. Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The phenolic hydroxyl group can be reduced to form an ether.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-fluoro-4-(1-oxoethyl)phenol.
Reduction: Formation of 3-fluoro-4-(1-ethoxyethyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(1-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and binding affinity to certain enzymes and receptors. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
- 3-Fluoro-4-hydroxyphenylacetic acid
- 4-Fluoro-2-(1-hydroxyethyl)phenol
- 3-Fluoro-4-(1-methoxyethyl)phenol
Comparison: 3-Fluoro-4-(1-hydroxyethyl)phenol is unique due to the specific positioning of the fluorine and hydroxyethyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher reactivity and potential for diverse applications in various fields .
Biological Activity
3-Fluoro-4-(1-hydroxyethyl)phenol is a phenolic compound characterized by a fluorine atom at the meta position and a 1-hydroxyethyl group at the para position of the phenolic ring. Its molecular formula is C_9H_11F_O, with a molecular weight of approximately 156.15 g/mol. The unique structural features of this compound contribute to its biological activity, particularly its antioxidant properties and potential therapeutic applications.
Antioxidant Properties
The biological activity of this compound primarily stems from its antioxidant capabilities . The hydroxyl group present in its structure allows it to donate hydrogen atoms, which neutralizes free radicals and reduces oxidative stress within biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Free Radical Scavenging : The compound can donate electrons to free radicals, stabilizing them and preventing chain reactions that lead to cellular damage.
- Modulation of Signaling Pathways : Research indicates that this compound may interact with various molecular targets, influencing pathways involved in inflammation and cellular signaling.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial. The following table summarizes key features:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Ethylphenol | Lacks hydroxyl group; has an ethyl side chain | No antioxidant properties due to absence of hydroxyl |
4-Acetylphenol | Contains a carbonyl group instead of hydroxyl | More polar; different biological activity |
2-Fluoro-4-(1-hydroxyethyl)phenol | Similar fluorination but different position | Chiral center enhances enantioselectivity |
4-Hydroxybenzyl Alcohol | Hydroxymethyl group instead of hydroxyethyl | Different solubility properties |
This compound stands out due to its combination of both a hydroxyl group and a fluorine atom, enhancing its reactivity and biological properties compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, highlighting its potential for therapeutic applications:
- Antioxidant Efficacy : In vitro studies demonstrated that this compound effectively reduced oxidative stress markers in human cell lines, showcasing its potential for use in formulations aimed at combating oxidative damage.
- Anti-inflammatory Effects : Research indicated that this compound could inhibit pro-inflammatory cytokines in activated macrophages, suggesting its role as an anti-inflammatory agent.
- Pharmacological Applications : Preliminary studies suggest that this compound may have applications in treating conditions characterized by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Properties
CAS No. |
253166-66-4 |
---|---|
Molecular Formula |
C8H9FO2 |
Molecular Weight |
156.15 g/mol |
IUPAC Name |
3-fluoro-4-(1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H9FO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,10-11H,1H3 |
InChI Key |
QCTBLRREIFDKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)O)F)O |
Origin of Product |
United States |
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